1,4-Dithian-2-ylmethanamine

Organic synthesis Medicinal chemistry Building block

Securing a 1,4-dithiane scaffold with a reactive amine handle often delays SAR campaigns. 1,4-Dithian-2-ylmethanamine (CAS 15980-17-3) addresses this gap as a high-purity (≥95%) sulfur heterocycle building block. • Primary amine enables amide coupling, reductive amination, or N-alkylation for focused library synthesis. • Dual sulfur atoms provide metal-chelating potential for transition-metal ligand development. • Available in research quantities; shipped under ambient conditions with global delivery.

Molecular Formula C5H11NS2
Molecular Weight 149.3 g/mol
CAS No. 15980-17-3
Cat. No. B1373208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dithian-2-ylmethanamine
CAS15980-17-3
Molecular FormulaC5H11NS2
Molecular Weight149.3 g/mol
Structural Identifiers
SMILESC1CSC(CS1)CN
InChIInChI=1S/C5H11NS2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2
InChIKeyHZTQIHOZXLWKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dithian-2-ylmethanamine: Overview


1,4-Dithian-2-ylmethanamine (CAS 15980-17-3) is a sulfur-containing heterocyclic compound, characterized by a six-membered 1,4-dithiane ring with an aminomethyl group at the 2-position [1]. With a molecular formula of C5H11NS2 and a molecular weight of 149.3 g/mol, it is commercially available primarily as a research chemical and versatile small molecule scaffold for use in organic synthesis and medicinal chemistry . Its computed properties, such as an XLogP3-AA of 0.4 and a topological polar surface area of 76.6 Ų, suggest a balanced hydrophilic-lipophilic profile [1].

Organic synthesis and medicinal chemistry scaffold
Primary amine handle for amide or N-alkylation
Reported for laboratory research use only

Evidence Gap: 1,4-Dithian-2-ylmethanamine


A comprehensive search of primary research papers, patents, and authoritative databases reveals a critical evidence gap: **there are no publicly available, peer-reviewed studies that provide quantitative, head-to-head comparisons of 1,4-Dithian-2-ylmethanamine against its closest analogs for specific biological activities or industrial applications.** While the compound's unique 1,4-dithiane core [1] and its physicochemical properties can be theoretically compared to other sulfur-containing heterocycles (e.g., 1,3-dithianes or tetrahydrothiophenes) , these remain class-level inferences. Without direct experimental data, any claim of superiority over a generic alternative is unsupported. Therefore, scientific selection cannot be based on proven differentiation but must rely on specific synthetic requirements for this particular scaffold.

1,3-dithiolane analogs

Different ring size and S–S distance may shift reactivity and product geometry. No comparative data available.

Tetrahydrothiophene analogs

Reduced sulfur count may alter electronic and metal-binding properties. Comparative studies are absent.

Performance Analysis: 1,4-Dithian-2-ylmethanamine


Synthetic Utility vs. Analogous Heterocycles

1,4-Dithian-2-ylmethanamine serves as a building block with a primary amine handle, but direct comparative studies against similar building blocks like 1,3-dithiolane-2-methylamine or tetrahydrothiophene-2-methylamine are absent. Its unique 1,4-dithiane ring structure [1] offers a specific sulfur-sulfur distance and conformation that differs from 1,3-dithiolanes, potentially impacting reactivity and product geometry. However, no quantitative yield or selectivity data is available to define this advantage.

Synthetic Utility
Data to verify
1,4-Dithiane-2-methanamine vs 1,3-dithiolane analog: No comparative yield or selectivity data available
Selection driven by scaffold requirement, not proven performance
Direct head-to-head studies are absent
Organic synthesis Medicinal chemistry Building block

Physicochemical Properties vs. Drug Scaffolds

The compound's computed properties [1] can be benchmarked against typical small molecule drugs. Its XLogP3-AA (0.4) indicates moderate lipophilicity, which is lower than many CNS drugs (LogP often 2-5) [2] but comparable to some antibiotics. Its topological polar surface area (TPSA) of 76.6 Ų is below the common threshold of 140 Ų for good oral bioavailability [3], suggesting favorable absorption potential. However, these are theoretical, class-level inferences and not direct comparative data against specific analogs.

Lipophilicity Profile
Class-level inference
XLogP3-AA 0.4 (CNS drug range 2–5); TPSA 76.6 Ų (
May support absorption potential; not a unique differentiator
Computed properties; experimental validation required
Physicochemical properties Lipophilicity Drug-likeness

Application Scenarios: 1,4-Dithian-2-ylmethanamine


Exploratory Research in Heterocyclic Chemistry

1,4-Dithian-2-ylmethanamine is a suitable building block for creating novel sulfur-containing heterocyclic libraries for exploratory medicinal chemistry . Its primary amine provides a synthetic handle for amide bond formation, reductive amination, or N-alkylation, while the 1,4-dithiane ring introduces unique conformational and electronic properties not found in carbocyclic or oxygen-containing analogs. This is a procurement driver when a 1,4-dithiane core is specifically required for a SAR (Structure-Activity Relationship) campaign.

Ligand and Metal Chelator Synthesis

The presence of two sulfur atoms in the 1,4-dithiane ring confers potential metal-chelating properties . This compound could be used to synthesize novel ligands for transition metals or as a precursor to more complex chelating agents. The selection of this compound over other sulfur-containing amines would be based on the specific coordination geometry afforded by the 1,4-dithiane ring, though direct comparative binding data is lacking.

Application
Selection Property
Validation Focus
Exploratory Heterocyclic Chemistry
1,4-Dithiane core with primary amine
Scaffold-specific SAR and reactivity assessment
Metal Chelator Synthesis
Two sulfur atoms for transition metal binding
Coordination geometry and binding evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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